Tetra(thiophen-3-yl)silane

Description

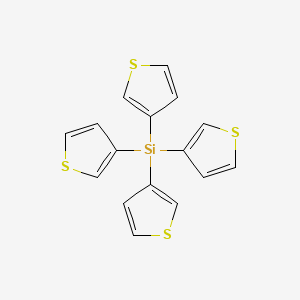

Structure

3D Structure

Properties

Molecular Formula |

C16H12S4Si |

|---|---|

Molecular Weight |

360.6 g/mol |

IUPAC Name |

tetra(thiophen-3-yl)silane |

InChI |

InChI=1S/C16H12S4Si/c1-5-17-9-13(1)21(14-2-6-18-10-14,15-3-7-19-11-15)16-4-8-20-12-16/h1-12H |

InChI Key |

ZZUDERQREMMYCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1[Si](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Tetra Thiophen 3 Yl Silane and Analogous Structures

Strategies for Direct Silicon-Thiophene Bond Formation

The direct formation of the C(sp²)-Si bond is a critical step in the synthesis of tetra(thiophen-3-yl)silane. Several powerful synthetic methodologies are employed for this purpose, each with its own advantages and specific applications.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C(sp²)-Si Bond Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. The Suzuki-Miyaura, Stille, and Negishi reactions are particularly relevant for the construction of the silicon-thiophene linkage.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. daneshyari.comnih.govharvard.edu For the synthesis of thiophene-containing compounds, this typically involves the coupling of a thienylboronic acid or ester with a silicon halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. daneshyari.comtcichemicals.com The choice of base is a crucial aspect in Suzuki-Miyaura condensations. nih.gov

The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org This reaction is highly versatile with few limitations on the reacting groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.orgwikipedia.org

The Negishi coupling employs a nickel or palladium catalyst to couple an organozinc compound with an organic halide or triflate. organic-chemistry.orgwikipedia.org This method is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms and is widely used in total synthesis. wikipedia.orgdigitellinc.com Palladium catalysts generally provide higher chemical yields and greater functional group tolerance. wikipedia.org

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., Thienylboronic acid) | Organic Halide (e.g., Silicon halide) | Palladium | Mild conditions, high functional group tolerance. daneshyari.comtcichemicals.com |

| Stille | Organotin (Organostannane) | Organic Halide/Pseudohalide | Palladium | Versatile, but reagents are toxic. organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel | Couples various carbon hybridizations, good functional group tolerance. organic-chemistry.orgwikipedia.org |

Organometallic Approaches via Directed Lithiation or Grignard Reagents

Organometallic reagents, particularly those based on lithium and magnesium, provide a direct route to functionalize the thiophene (B33073) ring, which can then react with a silicon electrophile.

Directed lithiation is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic compounds. semanticscholar.orgbaranlab.org In the case of thiophene, the presence of a directing metalating group (DMG) can guide an alkyllithium base to deprotonate a specific position, typically ortho to the DMG. semanticscholar.org For π-excessive heterocycles like thiophene, C-2 lithiation is highly dominant. uwindsor.ca The resulting lithiated thiophene is a potent nucleophile that can react with silicon tetrachloride to form the desired silicon-thiophene bonds.

Grignard reagents , formed by the reaction of an organic halide with magnesium, are also effective nucleophiles for this transformation. gelest.com Thienyl Grignard reagents can be prepared from bromothiophenes and subsequently reacted with silicon halides. The choice of solvent is important, with tetrahydrofuran (B95107) (THF) generally promoting more facile substitution than diethyl ether. gelest.com

| Organometallic Approach | Reagent | Mechanism | Application |

| Directed Lithiation | Alkyllithium (e.g., n-Butyllithium) | Regioselective deprotonation guided by a directing group. semanticscholar.orgbaranlab.org | Formation of a nucleophilic lithiated thiophene intermediate. uwindsor.ca |

| Grignard Reaction | Organomagnesium Halide | Formation of a nucleophilic Grignard reagent from an organic halide. gelest.com | Reaction of thienylmagnesium halide with a silicon electrophile. gelest.com |

Hydrosilylation Mechanisms for Thiophene Functionalization

Hydrosilylation involves the addition of a silicon-hydride bond across a double or triple bond. While typically applied to unsaturated aliphatic compounds, variations of this reaction can be used for the functionalization of heterocycles like thiophene. Recent research has introduced a catalyst-free radical strategy for the direct linkage of thiophenes with silicon atoms on organosilanes. researchgate.netresearchgate.netnih.gov This method utilizes the thermally induced homolytic cleavage of Si-H bonds to generate silicon radicals, which then undergo efficient hydrosilylation with the thiophene ring to form Si-C linkages. researchgate.netresearchgate.netnih.gov

Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies on the availability of high-purity precursors. The key starting materials are a functionalized thiophene, typically a halide, and a suitable silicon electrophile.

Preparation of Thiophene-3-yl Halides (e.g., 3-Bromothiophene)

3-Bromothiophene (B43185) is a crucial intermediate for the synthesis of 3-substituted thiophenes. orgsyn.org Unlike its 2-bromo isomer, 3-bromothiophene cannot be prepared by direct bromination of thiophene. wikipedia.org A common method for its synthesis is the debromination of 2,3,5-tribromothiophene, which is obtained from the exhaustive bromination of thiophene. wikipedia.org The debromination can be achieved using zinc dust in acetic acid, which provides a good yield of isomer-free 3-bromothiophene. scispace.com Another approach involves the isomerization of 2-bromothiophene (B119243) using a catalyst such as acidic zeolite molecular sieve ZSM-5. google.com

| Property | Value |

| Chemical Formula | C₄H₃BrS wikipedia.org |

| Molar Mass | 163.03 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 150–158 °C wikipedia.org |

| Density | 1.74 g/mL at 25 °C |

Synthesis of Silicon-Halide Reagents (e.g., Silicon Tetrachloride)

Silicon tetrachloride (SiCl₄) is a common silicon electrophile used in these syntheses. It is a colorless, volatile liquid that fumes in air. chemicalbook.com Industrially, it is produced by the chlorination of silicon compounds like ferrosilicon (B8270449) or silicon carbide, or by heating silicon dioxide and carbon in a stream of chlorine. chemicalbook.comwikipedia.org In the laboratory, SiCl₄ can be prepared by treating silicon with chlorine at 600 °C. wikipedia.orgyoutube.com It readily reacts with water and other nucleophiles. wikipedia.org

| Property | Value |

| Chemical Formula | SiCl₄ chemicalbook.com |

| Molar Mass | 169.90 g·mol⁻¹ |

| Appearance | Colorless liquid chemicalbook.com |

| Boiling Point | 57.65 °C wikipedia.org |

| Density | 1.483 g/cm³ wikipedia.org |

Regioselective Functionalization of Thiophene Rings for Tetra-Substitution

The cornerstone of synthesizing this compound is the regioselective generation of a 3-thienyl anion or its equivalent. This is typically achieved through two principal organometallic routes: the formation of 3-thienyllithium via lithium-halogen exchange or the preparation of a 3-thienyl Grignard reagent. These methods allow for the specific activation of the C-3 position of the thiophene ring, paving the way for the subsequent reaction with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄).

The lithiation of 3-bromothiophene is a widely employed method for generating the key 3-thienyllithium intermediate. The choice of the organolithium reagent is critical for the efficiency and cleanliness of this reaction. While n-butyllithium (n-BuLi) can be used, t-butyllithium (t-BuLi) is often preferred to ensure a clean lithium-halogen exchange. researchgate.net The use of two equivalents of t-BuLi at low temperatures, typically -78 °C, is considered an effective protocol. researchgate.net The first equivalent participates in the lithium-halogen exchange, while the second equivalent reacts with the t-butyl bromide byproduct, leading to its elimination as isobutylene (B52900) and preventing side reactions. researchgate.net

Alternatively, the Grignard route involves the reaction of 3-bromothiophene with magnesium metal to form 3-thienylmagnesium bromide. This organomagnesium compound is also a potent nucleophile capable of reacting with silicon tetrachloride. The "normal addition" protocol, where the silicon tetrachloride is added to the pre-formed Grignard reagent, is generally favored to achieve complete substitution of all four chlorine atoms on the silicon center. gelest.com

| Method | Starting Material | Reagent | Typical Conditions | Key Advantages | Potential Issues |

|---|---|---|---|---|---|

| Lithiation | 3-Bromothiophene | t-Butyllithium (2 equiv.) | -78 °C, Anhydrous Ether/THF | High reactivity, clean reaction with t-BuLi | Requires cryogenic temperatures, pyrophoric reagents |

| Grignard Formation | 3-Bromothiophene | Magnesium | Reflux in Anhydrous Ether/THF | Milder reaction conditions than lithiation | Potential for Wurtz coupling side products |

Challenges and Advancements in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges. The use of highly reactive and pyrophoric organolithium reagents, such as t-BuLi, necessitates specialized handling procedures and equipment to ensure safety on an industrial scale. The requirement for cryogenic temperatures (-78 °C) for the lithiation reaction also adds to the energy costs and complexity of the process.

Purification of the final product can be another significant hurdle. The reaction mixture will contain the desired this compound along with magnesium or lithium salts and potentially side products from incomplete substitution or side reactions. Efficient removal of these impurities to achieve high-purity material required for applications in electronics or polymer science can be challenging and may involve multiple recrystallization or chromatographic steps.

Advancements in this area are focused on improving the efficiency, safety, and cost-effectiveness of the synthesis. The optimization of the Grignard reaction conditions could offer a more scalable alternative to the use of organolithium reagents, as Grignard reagents are generally less hazardous to handle. researchgate.net The kinetics of Grignard reactions with chlorosilanes have been studied in solvents like THF, which can lead to faster reaction rates compared to diethyl ether. researchgate.net

Furthermore, advancements in flow chemistry could provide a safer and more controlled environment for handling highly reactive intermediates like 3-thienyllithium. Continuous flow reactors can offer better temperature control, improved mixing, and a smaller reaction volume at any given time, which can mitigate the risks associated with exothermic reactions and pyrophoric materials. While not specifically documented for this compound, the application of such technologies represents a promising avenue for the scalable and safe synthesis of this and related organosilane compounds.

| Factor | Challenge | Potential Advancement/Mitigation Strategy |

|---|---|---|

| Reagent Safety | Handling of pyrophoric organolithium reagents | Optimization of Grignard route; Use of flow chemistry for controlled reactions |

| Reaction Conditions | Cryogenic temperatures for lithiation | Development of higher-temperature synthetic routes; Use of more efficient cooling systems |

| Purification | Removal of inorganic salts and side products | Development of efficient extraction and crystallization protocols; Exploration of alternative purification techniques |

| Yield and Atom Economy | Ensuring complete tetra-substitution | Precise stoichiometric control; Optimization of reaction times and temperatures |

Therefore, it is not possible to generate the article with the required scientifically accurate and detailed research findings as per the instructions. An article structured around the provided outline would lack the necessary factual data for each subsection.

Advanced Spectroscopic and Structural Characterization Techniques for Tetra Thiophen 3 Yl Silane

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for the characterization of Tetra(thiophen-3-yl)silane, providing definitive confirmation of its molecular weight and offering insights into its structural stability through fragmentation analysis. The high-resolution mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its calculated molecular weight of approximately 360.61 g/mol . The presence of this peak is the primary confirmation of the successful synthesis of the target compound.

In addition to molecular weight confirmation, analysis of the fragmentation patterns provides valuable structural information. While specific experimental data for this compound is not extensively detailed in the public domain, fragmentation pathways can be predicted based on the known behavior of organosilane and thiophene (B33073) compounds. nih.govresearchgate.net The primary fragmentation event is anticipated to be the cleavage of the silicon-carbon (Si-C) bond, which is generally weaker than a carbon-carbon bond. wikipedia.org This would lead to the formation of a stable tripodal fragment, [Si(C₄H₃S)₃]⁺, and a thiophenyl radical. Subsequent fragmentation events could involve the sequential loss of the remaining thiophene moieties. Other potential, though less dominant, fragmentation pathways may include cleavages within the thiophene rings themselves, leading to smaller charged fragments. The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the identity of the compound.

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray diffraction (XRD) is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure of this compound. springernature.com By irradiating a high-quality single crystal with X-rays, a diffraction pattern is produced that can be mathematically deconvoluted to generate a detailed model of the atomic arrangement within the crystal lattice.

The central silicon atom in this compound is expected to exhibit a tetrahedral coordination geometry, with the four thiophen-3-yl groups arranged around it. The Si-C bond lengths are a key parameter obtained from SCXRD analysis. In related organosilane structures, such as Si(CH₂PPh₂)₄, the Si-C bond length has been determined to be approximately 1.848 Å. cambridge.org Generally, Si-C single bonds are longer than C-C bonds, typically falling in the range of 1.85 to 1.90 Å. wikipedia.org The bond angles between the thiophene substituents (C-Si-C) are expected to be close to the ideal tetrahedral angle of 109.5°, with minor deviations arising from steric hindrance between the bulky thiophene rings.

| Parameter | Expected Value / Range for this compound | Comparative Value (from related compounds) | Reference |

|---|---|---|---|

| Si-C Bond Length | ~1.85 - 1.90 Å | 1.848(3) Å in Si(CH₂PPh₂)₄ | cambridge.org |

| C-Si-C Bond Angle | ~109.5° | 108.0(2)°–110.2(1)° in Si(CH₂PPh₂)₄ | cambridge.org |

The arrangement of individual this compound molecules within the crystal lattice, known as crystal packing, is determined by non-covalent intermolecular forces. SCXRD analysis reveals the distances and geometries of these contacts. In the absence of strong hydrogen bond donors or acceptors, the packing is primarily governed by van der Waals interactions. Potentially significant contacts could include weak C-H···S interactions between the hydrogen atoms of one molecule and the sulfur atoms of a neighboring molecule, or C-H···π interactions involving the aromatic thiophene rings. researchgate.net The manner in which these interactions guide the molecules to assemble into a three-dimensional lattice is a crucial aspect of the solid-state characterization.

Powder X-ray Diffraction for Bulk Material Characterization

While single crystal XRD provides the detailed structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to characterize the bulk, polycrystalline material. springernature.comipme.ru This technique is crucial for confirming the phase purity of a synthesized batch of this compound and for identifying its specific crystalline form (polymorph).

The PXRD experiment involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting pattern, or diffractogram, consists of a series of peaks at characteristic 2θ values. This pattern serves as a unique "fingerprint" for the crystalline solid. ipme.ru By comparing the experimental diffractogram to a pattern simulated from single-crystal data or to a reference database, one can confirm the identity and phase purity of the bulk sample. The absence of peaks from known starting materials or potential byproducts would indicate a high purity level. Furthermore, if the compound can exist in multiple crystalline forms, PXRD is the primary tool for identifying which polymorph has been produced.

Computational Chemistry and Theoretical Investigations of Tetra Thiophen 3 Yl Silane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure and other properties of many-body systems.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for predicting a material's conductivity and optical properties.

A DFT analysis of Tetra(thiophen-3-yl)silane would reveal the spatial distribution and energy levels of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich thiophene (B33073) rings, while the LUMO might be distributed across the entire molecule, including the central silicon atom. The calculated band gap would indicate the energy required to excite an electron from the ground state, providing insights into its potential use in electronic devices.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Relates to ionization potential and electron-donating character. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting character. |

| Band Gap (Eg) | 2.5 to 4.5 eV | Determines electronic conductivity and optical absorption properties. |

Note: The values in this table are hypothetical and represent typical ranges for similar organic semiconductor materials. Specific DFT calculations are required to determine the actual values for this compound.

Geometry optimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The orientation of the four thiophen-3-yl rings around the central silicon atom is of particular interest, as steric hindrance can lead to a non-planar, propeller-like structure. Understanding the conformational landscape is crucial as different conformers can have distinct electronic and photophysical properties.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include Si-C stretching, C-S stretching, and various C-H bending and stretching modes of the thiophene rings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is invaluable for understanding a molecule's response to light, making it essential for predicting its absorption and emission spectra (UV-Vis and photoluminescence).

For this compound, TD-DFT calculations would identify the energies of the lowest-lying electronic transitions, their corresponding oscillator strengths (a measure of the transition probability), and the nature of these transitions (e.g., π-π* transitions localized on the thiophene rings or charge-transfer transitions). This information is critical for assessing the compound's suitability for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Table 2: Illustrative TD-DFT Output for a Molecule like this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.0 | 413 | 0.8 | HOMO -> LUMO |

| S2 | 3.2 | 387 | 0.1 | HOMO-1 -> LUMO |

| S3 | 3.5 | 354 | 0.5 | HOMO -> LUMO+1 |

Note: This table is a generalized example. Actual TD-DFT calculations would provide specific values for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Atoms in Molecules (AIM) Theory for Topological Parameters

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density distribution in a molecule. By identifying critical points in the electron density, AIM can characterize the nature of chemical bonds. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a bond critical point can distinguish between covalent and ionic interactions.

For this compound, an AIM analysis would be used to precisely characterize the bonding between the central silicon atom and the thiophene rings. It would provide quantitative measures of the covalent character of the Si-C bonds and could also reveal weaker non-covalent interactions that may influence the molecule's conformation and crystal packing.

Molecular Dynamics (MD) Simulations for Aggregation Behavior and Morphological Predictions

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the use of molecular dynamics (MD) simulations to investigate the aggregation behavior and morphological predictions of this compound. While MD simulations are a powerful tool for understanding intermolecular interactions and predicting the bulk morphology of materials, this specific compound does not appear to have been the subject of such investigations in published research.

Generally, MD simulations for organic molecules involve the following:

Force Field Selection: A suitable force field (e.g., GROMOS, AMBER, CHARMM, OPLS) that accurately describes the intramolecular and intermolecular forces of the thiophene and silane (B1218182) moieties would be chosen.

System Setup: A simulation box would be created containing multiple this compound molecules, either in a vacuum to study gas-phase aggregation or in a solvent to investigate solution-phase behavior.

Simulation Protocol: The system would be subjected to energy minimization, followed by equilibration at a specific temperature and pressure. A production run would then be performed to generate trajectories of the molecules over time.

Analysis: The trajectories would be analyzed to extract information about aggregation, such as cluster size distribution, radial distribution functions, and the orientation of molecules within aggregates. This data would provide insights into the potential solid-state packing and morphology.

Without specific research on this compound, any discussion of its aggregation behavior would be purely speculative.

Computational Studies on Reaction Mechanisms Involving this compound

A comprehensive review of the scientific literature reveals a lack of computational studies focused on the reaction mechanisms involving this compound. Theoretical investigations into the synthesis or degradation pathways of this specific molecule have not been reported in publicly accessible research.

Computational studies on reaction mechanisms typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to:

Map Potential Energy Surfaces: Identify the structures of reactants, transition states, intermediates, and products along a reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for various reaction steps, which helps in predicting reaction rates and identifying the most favorable pathways.

Investigate Reaction Intermediates: Characterize the electronic and geometric properties of transient species to gain a deeper understanding of the mechanism.

While there are computational studies on the reaction mechanisms of other silanes and thiophene derivatives, this information cannot be directly extrapolated to this compound due to the unique electronic and steric effects of the four thiophen-3-yl substituents on the central silicon atom. Therefore, no detailed research findings or data tables can be provided for this section.

Advanced Applications in Organic and Polymeric Materials Research

Organic Electronics

The tailored electronic and physical properties of Tetra(thiophen-3-yl)silane make it a versatile component in various organic electronic devices. Its tetrahedral geometry helps to prevent strong intermolecular π-π stacking, which can be beneficial for achieving stable amorphous films, a desirable characteristic for many solution-processed and vacuum-deposited devices.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the host material plays a critical role in the emissive layer by accommodating and facilitating the radiative decay of guest phosphorescent or fluorescent emitters. This compound and its derivatives are being investigated as host materials due to their favorable charge transport characteristics and high triplet energy levels.

Efficient charge transport within the emissive layer is paramount for achieving high OLED efficiency. The material must possess the ability to transport both electrons and holes to the emissive guest molecules. While specific experimental data on the electron and hole mobility of pristine this compound are not extensively documented in publicly available research, the inherent properties of thiophene-based materials suggest a good potential for hole transport. The silicon core can influence the electronic properties, and modifications to the thiophene (B33073) rings or the silicon center can be used to tune both electron and hole mobility.

Table 1: Charge Transport Properties of Representative Host Materials

| Material Class | Typical Hole Mobility (cm²/Vs) | Typical Electron Mobility (cm²/Vs) |

| Thiophene Derivatives | 10⁻⁴ - 10⁻² | 10⁻⁶ - 10⁻⁴ |

| Silane-based Polymers | 10⁻⁵ - 10⁻³ | 10⁻⁶ - 10⁻⁴ |

Note: The values presented are general ranges for the material classes and not specific to this compound.

For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host material must have a triplet energy level higher than that of the phosphorescent guest emitter. This ensures efficient energy transfer from the host to the guest, preventing non-radiative decay and maximizing light output. Polymers incorporating tetraphenylsilane units, which are structurally related to this compound, have been reported to exhibit high triplet energies. For instance, certain fluorene-based polymers with tetraphenylsilane moieties have a triplet energy (ET) of approximately 2.60 eV. This value is sufficiently high to host green and red phosphorescent emitters effectively. The tetrahedral structure of this compound helps to confine the triplet excitons on the thiophene units, contributing to a high triplet energy.

Table 2: Triplet Energies of Selected Host Materials

| Host Material Type | Triplet Energy (ET) [eV] |

| Tetraphenylsilane-containing Polymers | ~2.60 |

| Common Carbazole-based Hosts | 2.7 - 3.0 |

Note: The triplet energy for Tetraphenylsilane-containing polymers is provided as a reference point due to the limited direct data for this compound.

Active Layer Semiconductors in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material in the active layer. Thiophene-based materials are among the most studied p-type (hole-transporting) organic semiconductors.

Table 3: Representative Charge Carrier Mobilities for Thiophene-based OFETs

| Material | Mobility (cm²/Vs) |

| Regioregular poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 |

| Pentacene | 0.1 - 1.0 |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | >10 |

Note: This table provides context with mobilities of well-established thiophene-containing semiconductors.

Supramolecular Chemistry and Self-Assembly Research

The tetrahedral and π-conjugated nature of this compound makes it an intriguing molecule for creating complex, ordered structures through non-covalent interactions.

The fundamental design of this compound, with four π-conjugated thiophene units extending from a central sp³-hybridized silicon atom, inherently creates a three-dimensional electro-active architecture. This non-planar structure prevents the strong π-π stacking that is typical of linear conjugated molecules, which can lead to the formation of undesirable aggregates in solution-processed thin films. By creating a 3D structure, it is possible to achieve more isotropic charge transport and better film morphology, which are crucial for the efficiency of organic photovoltaic devices manchester.ac.uk. This molecular design strategy is a key area of research for developing high-performance, non-fullerene acceptors and donor materials for next-generation organic solar cells.

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. This process is driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The precise geometry of a molecule is a critical factor in determining the morphology of its self-assembled structures. A comparative study of tetrakis(2-thienyl)silane and its positional isomer, this compound, revealed significant differences in their solid-state packing and physical properties, despite their structural similarity.

Although both isomers are isostructural (crystallizing in the same space group), their supramolecular structures are formed by a complex interplay of C–H···C(π), S···C(π), and S···S interactions. The different placement of the sulfur atom in the thiophene ring (position 2 vs. position 3) leads to notable changes in physical properties:

| Compound | Melting Point | Enthalpy of Fusion |

| Tetrakis(2-thienyl)silane | 131.5 °C | 27.0 kJ mol⁻¹ |

| This compound | 221.2 °C | 29.1 kJ mol⁻¹ |

The significantly higher melting point of the 3-thienyl isomer suggests stronger intermolecular interactions and a more stable crystal lattice. This demonstrates that even subtle changes in molecular structure can have a profound impact on the resulting supramolecular architecture and its thermodynamic stability.

The choice of solvent plays a crucial role in the self-assembly process, as solvent-molecule interactions can compete with or enhance the intermolecular forces that drive aggregation. By carefully selecting the solvent or by using a mixture of solvents, it is possible to control the morphology of the resulting nanostructures. For instance, in systems involving other types of molecules, changing the solvent polarity has been shown to induce transitions between different assembled forms, such as nanospheres, microbelts, or flower-like superstructures. This control is achieved because the solvent influences the degree of stretching or collapse of different parts of the molecule, altering the balance of forces that dictates the final assembled shape. While specific studies on the solvent-induced self-assembly of this compound into discrete nanostructures are not widely reported, this remains a key strategy for manipulating the morphology of supramolecular systems.

Formation of Self-Assembled Nanostructures

Induction and Study of Supramolecular Chirality

A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically focused on the induction and study of supramolecular chirality utilizing this compound. While the broader field of supramolecular chemistry extensively investigates chirality as a fundamental property, research dedicated to this particular silicon-centered thiophene compound in the context of chiral superstructures is not presently available in published scientific literature. Consequently, there are no detailed research findings, data tables, or specific methodologies to report regarding the role of this compound in the formation or investigation of supramolecular chirality.

Future Research Directions and Perspectives on Tetra Thiophen 3 Yl Silane

Exploration of Novel Synthetic Pathways for Enhanced Yields and Purity

The advancement of tetra(thiophen-3-yl)silane applications is intrinsically linked to the development of more efficient and scalable methods for its synthesis. While current laboratory-scale production methods are established, they often present challenges related to yield, purity, and the use of harsh chemical reagents. Consequently, future research is directed towards pioneering novel synthetic routes that overcome these limitations, with the goal of achieving higher yields and exceptional purity essential for high-performance electronic and optical devices.

A primary focus of this research will be the investigation of alternative cross-coupling reactions. Although Grignard-based syntheses are prevalent, their sensitivity to moisture and air, coupled with difficulties in product purification, necessitates the exploration of other methodologies. Researchers are anticipated to delve into Stille and Suzuki coupling reactions, which may provide milder reaction conditions and greater tolerance for various functional groups. Another promising avenue is the direct C-H arylation of silanes with thiophene (B33073) derivatives, a strategy that offers a more atom-economical and environmentally benign approach by minimizing synthetic steps and the production of stoichiometric byproducts.

The adoption of continuous flow synthesis methods also represents a significant leap forward. Flow chemistry enables precise control over critical reaction parameters like temperature, pressure, and reaction time, which can lead to substantial improvements in both yield and purity. This methodology is also more amenable to scaling up for potential commercial production of materials based on this compound. The integration of in-line purification techniques within a continuous flow system could further optimize the manufacturing process, yielding a direct path to high-purity materials.

Finally, a strong emphasis will be placed on adhering to the principles of "green" chemistry. This involves the utilization of less hazardous solvents, the use of renewable starting materials, and the development of catalytic systems that can be efficiently recycled and reused. The overarching objective is to devise synthetic protocols that are not only highly efficient but also sustainable, thereby minimizing the environmental footprint associated with the production of this vital organosilicon compound.

Advanced Functionalization Strategies for Tailored Electronic and Optical Properties

The inherent versatility of the thiophene ring serves as an excellent foundation for chemical modification. Future research endeavors will undoubtedly concentrate on advanced functionalization strategies to meticulously tailor the electronic and optical properties of this compound. The strategic introduction of specific functional groups at various positions on the thiophene units can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption and emission spectra, and its charge transport characteristics.

A promising direction involves the incorporation of both electron-donating and electron-withdrawing groups onto the thiophene rings. By strategically placing substituents such as alkyl, alkoxy, or amino groups (electron-donating) or cyano, nitro, or ester groups (electron-withdrawing), scientists can fine-tune the electronic bandgap of the resulting materials. This "push-pull" electronic strategy can lead to the development of materials with customized absorption spectra, making them highly suitable for specific applications in organic photovoltaics (OPVs) and photodetectors.

Another critical area of exploration will be the synthesis of more extended and conjugated systems built upon the this compound core. This could be achieved through the polymerization of functionalized this compound monomers to create novel conjugated polymers with enhanced charge mobility. The three-dimensional nature of the silane (B1218182) core can be exploited to generate polymers with unique morphologies and intermolecular interactions, which could potentially lead to superior device performance.

Furthermore, the integration of specific functional groups to control the self-assembly and solid-state packing of this compound derivatives is a crucial avenue of research. By attaching long alkyl chains or other moieties that promote intermolecular interactions, it may be possible to induce favorable molecular packing in thin films, a critical factor for efficient charge transport in organic field-effect transistors (OFETs). The application of supramolecular chemistry principles to guide the assembly of these molecules into highly ordered structures will be a key focus of these investigations.

Integration into Hybrid Organic-Inorganic Material Systems

The distinct properties of this compound make it an outstanding candidate for incorporation into hybrid organic-inorganic material systems. This rapidly advancing field holds immense potential for creating materials with synergistic functionalities. Future research will focus on integrating this organosilicon compound into various inorganic matrices to develop novel hybrid materials for a broad spectrum of applications.

A significant area of interest is the development of hybrid perovskite solar cells. The thiophene units within this compound can function as effective hole-transporting materials, while the central silicon atom may enhance the stability and interfacial properties of the device. By incorporating this compound or its derivatives as an interfacial layer or as an additive within the perovskite active layer, it may be possible to improve the efficiency, stability, and longevity of these solar cells.

Another promising avenue is the creation of hybrid nanocomposites. By functionalizing the surface of inorganic nanoparticles, such as quantum dots or metal oxides, with this compound, researchers can fabricate materials that combine the unique optical and electronic properties of the nanoparticles with the processability and charge-transporting capabilities of the organic component. These hybrid nanocomposites could find applications in light-emitting diodes (LEDs), sensors, and photocatalysis.

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) represents an emerging research frontier. The rigid and well-defined structure of this compound can be utilized to construct porous crystalline materials with tailored pore sizes and functionalities. These hybrid frameworks could be employed for gas storage and separation, catalysis, and as active components in electronic devices. The ability to incorporate a photoactive and electronically conductive component like this compound into the framework of a MOF or COF opens up new possibilities for the design of advanced functional materials.

Development of Next-Generation Organic Electronic Device Architectures

The unique three-dimensional structure and promising electronic properties of this compound position it as a pivotal building block for the development of next-generation organic electronic device architectures. Future research will concentrate on moving beyond conventional planar device structures to explore novel designs that can fully harness the potential of this molecule.

An exciting direction is the creation of non-planar and flexible electronic devices. The tetrahedral geometry of this compound can disrupt the close molecular packing that often leads to brittleness in organic thin films. This inherent characteristic could be leveraged to produce more robust and flexible organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. Research will focus on optimizing thin-film deposition techniques and device fabrication processes to maintain high electronic performance in flexible and even stretchable formats.

Another area of intensive investigation will be the design of three-dimensional device architectures. The potential for isotropic charge transport properties arising from the non-planar structure of this compound makes it an ideal candidate for vertical device architectures, such as vertical OFETs or bulk heterojunction OPVs with enhanced charge collection efficiency. The development of new deposition and patterning techniques will be crucial for the realization of these complex 3D device structures.

Furthermore, the exploration of this compound in novel device concepts, such as organic thermoelectric devices and organic spintronic devices, is a promising future direction. The ability to tune the electronic properties of the molecule through functionalization could lead to materials with high Seebeck coefficients for thermoelectric applications or long spin lifetimes for spintronic devices. This will necessitate a deep understanding of the structure-property relationships and the development of new device fabrication and characterization techniques.

Multiscale Computational Modeling for Predictive Material Design and Performance Optimization

To expedite the discovery and development of new materials based on this compound, multiscale computational modeling will assume an increasingly critical role. Future research will leverage advanced computational techniques to predict the properties of novel derivatives and to optimize the performance of devices that incorporate these materials. This approach will guide experimental efforts, thereby reducing the time and cost associated with materials development.

At the molecular level, quantum chemical calculations, such as density functional theory (DFT), will be employed to predict the electronic and optical properties of new this compound derivatives. These calculations can provide invaluable insights into the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport parameters of a molecule before it is synthesized. This predictive power will enable researchers to screen large libraries of virtual compounds and identify the most promising candidates for specific applications.

At the mesoscale, molecular dynamics (MD) simulations will be utilized to investigate the self-assembly and morphology of this compound-based materials in thin films. These simulations can offer a detailed understanding of how molecular structure and processing conditions influence the solid-state packing and microstructure of the material, which are critical determinants of device performance. The insights gained from MD simulations can be used to guide the design of molecules that self-assemble into morphologies favorable for efficient charge transport.

Finally, at the device level, drift-diffusion and other device models will be employed to simulate the performance of organic electronic devices incorporating materials based on this compound. These models can account for the electronic properties of the materials, the device architecture, and the operating conditions to predict key performance metrics such as charge carrier mobility, power conversion efficiency, and external quantum efficiency. This will empower researchers to optimize device design and to identify the key factors that limit device performance, providing a clear pathway for further advancements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetra(thiophen-3-yl)silane, and how do reaction parameters (e.g., temperature, catalysts) impact yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between silane precursors and thiophene derivatives under controlled conditions. For example, silane disproportionation reactions (e.g., hydrogenation of silicon tetrachloride) require precise thermal management (~500°C) to minimize side products . Catalytic systems, such as transition metals, can enhance regioselectivity, but optimization requires monitoring reaction kinetics and byproduct profiles via techniques like GC-MS or NMR.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- FTIR and NMR : Identify functional groups (e.g., Si-C bonds) and confirm substitution patterns. For instance, NMR detects silane environments, while NMR resolves thiophene proton coupling .

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles. SHELXL is widely used for refinement, particularly for handling twinned crystals or high-resolution data .

Advanced Research Questions

Q. How can hybrid density functional theory (DFT) models predict the electronic and optical properties of this compound?

- Methodological Answer : Becke’s hybrid functional (e.g., B3LYP) combines Hartree-Fock exchange with DFT correlation, enabling accurate modeling of frontier molecular orbitals and charge-transfer behavior. Basis sets like 6-311G(d,p) are recommended for silicon and sulfur atoms. Validation against experimental UV-Vis and cyclic voltammetry data is essential .

Q. What experimental and computational strategies resolve contradictions in thermodynamic data (e.g., heats of formation) for silane intermediates in synthesis?

- Methodological Answer : Discrepancies often arise from incomplete reaction equilibria or impurities. Calorimetric measurements under inert atmospheres can provide direct enthalpy data. Coupling these with computational thermochemistry (e.g., Gaussian’s "Freq" calculations) reconciles theoretical and experimental values. Recent studies highlight the importance of revisiting historical datasets with modern instrumentation .

Q. How do Rhodium-catalyzed functionalization reactions modify this compound’s reactivity for optoelectronic applications?

- Methodological Answer : Rhodium catalysts enable β-dehydroborylation of silyl enol ethers, introducing alkyne functionalities. Key steps include:

- Catalyst Selection : [Rh(cod)Cl] with phosphine ligands for regiocontrol.

- Kinetic Analysis : Monitor intermediate clusters (e.g., ) via mass spectrometry to avoid over-functionalization .

Q. What challenges arise in refining this compound’s crystal structure when dealing with high disorder or twinning?

- Methodological Answer : SHELXL’s twin refinement tools (e.g., BASF parameter) and restraints for anisotropic displacement parameters improve model accuracy. For severe disorder, alternative space groups or partial occupancy modeling may be required. Validation tools like R and CC ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.